c-Fms-IN-7 -

c-Fms-IN-7

Catalog Number: EVT-8734837
CAS Number:
Molecular Formula: C26H24N6OS
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

c-Fms-IN-7 is a small molecule inhibitor specifically targeting the c-Fms receptor, which is a type of tyrosine kinase receptor primarily involved in the regulation of monocyte and macrophage differentiation. The c-Fms receptor is activated by its ligand, Macrophage Colony-Stimulating Factor (M-CSF), and plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer progression. Research indicates that elevated levels of c-Fms are associated with several cancers, particularly breast and endometrial cancers, as well as autoimmune conditions like rheumatoid arthritis .

Source

The compound c-Fms-IN-7 has been developed through extensive medicinal chemistry efforts aimed at identifying selective inhibitors of the c-Fms receptor. Its design is based on structural insights into the c-Fms receptor's active site and its interaction with M-CSF .

Classification

c-Fms-IN-7 falls under the category of small-molecule inhibitors and specifically targets tyrosine kinase receptors. It is classified as an anti-inflammatory agent due to its role in modulating macrophage activity and reducing inflammation in various disease models .

Synthesis Analysis

Methods

The synthesis of c-Fms-IN-7 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of an intermediate compound through reactions such as amination, alkylation, or coupling reactions.

  1. Starting Materials: Common precursors include aromatic compounds that can be functionalized to introduce reactive groups.
  2. Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation.
  3. Purification: The final compound is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Technical Details

The synthesis may involve multiple steps, including:

  • Formation of the core structure: This often involves coupling reactions that form the backbone of the inhibitor.
  • Functional group modifications: These are necessary to enhance binding affinity and selectivity for the c-Fms receptor.
  • Final purification: Ensuring that the product meets the required specifications for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of c-Fms-IN-7 features a complex arrangement that allows for specific interactions with the c-Fms receptor. Key components typically include:

  • An aromatic ring system that contributes to π-π stacking interactions.
  • Functional groups that can form hydrogen bonds or ionic interactions with amino acid residues in the binding site.

Data

The molecular formula and weight, along with specific structural data (e.g., bond lengths, angles), can be determined using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy. These methods provide insights into how the compound fits into the c-Fms active site.

Chemical Reactions Analysis

Reactions

c-Fms-IN-7 undergoes specific chemical reactions when interacting with biological systems:

  • Binding to c-Fms: It competitively inhibits M-CSF from binding to its receptor.
  • Downstream signaling inhibition: This leads to a reduction in downstream signaling pathways typically activated by c-Fms, such as those involved in macrophage activation and differentiation.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including:

  • Surface Plasmon Resonance: To measure binding affinities.
  • Cell-based assays: To evaluate functional outcomes such as cytokine production or cell proliferation.
Mechanism of Action

Process

The mechanism of action for c-Fms-IN-7 involves:

  1. Competitive Inhibition: By binding to the c-Fms receptor, it prevents M-CSF from activating the receptor.
  2. Signal Transduction Modulation: This inhibition interrupts key signaling pathways that promote macrophage survival, proliferation, and activation.

Data

Research indicates that inhibition of c-Fms leads to decreased macrophage infiltration in inflammatory sites and reduced production of pro-inflammatory cytokines . Quantitative data from in vitro studies demonstrate significant reductions in macrophage activity upon treatment with c-Fms-IN-7.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • pH Sensitivity: May exhibit changes in solubility or stability at extreme pH levels.

Relevant data regarding melting point, boiling point, and spectral properties (UV/Vis, IR) can be obtained through standard characterization methods.

Applications

c-Fms-IN-7 has several scientific applications:

  • Cancer Research: As an inhibitor of macrophage activity, it is being studied for its potential use in treating tumors where macrophages support tumor growth.
  • Autoimmune Diseases: Its ability to modulate inflammatory responses makes it a candidate for therapeutic strategies in diseases like rheumatoid arthritis .
  • Immunology Studies: Useful in dissecting the roles of macrophages in various immune responses and diseases.
Introduction to c-Fms-IN-7 and Colony Stimulating Factor-1 Receptor Signaling

Role of Colony Stimulating Factor-1 Receptor in Disease Pathogenesis

Colony Stimulating Factor-1 Receptor (Colony Stimulating Factor-1 Receptor), also known as c-Fms or CD115, is a type I transmembrane tyrosine kinase receptor belonging to the platelet-derived growth factor receptor family. It is activated by two primary ligands: Colony Stimulating Factor-1 (Colony Stimulating Factor-1) and Interleukin-34 (Interleukin-34). Colony Stimulating Factor-1 Receptor is predominantly expressed on myeloid lineage cells, including monocytes, macrophages, osteoclasts, and microglia, where it regulates survival, proliferation, differentiation, and chemotaxis [1] [5]. Pathologically, dysregulated Colony Stimulating Factor-1 Receptor signaling contributes to disease progression through multiple mechanisms:

  • Oncogenesis and Tumor Microenvironment Remodeling: Overexpression of Colony Stimulating Factor-1 Receptor or its ligands occurs in numerous solid tumors (e.g., breast, ovarian, prostate cancers, glioblastoma). This leads to recruitment and polarization of tumor-associated macrophages, which establish an immunosuppressive microenvironment conducive to angiogenesis, metastasis, and therapeutic resistance [8]. Autocrine signaling loops occur in certain cancers (e.g., leiomyosarcoma, ovarian cancer), where tumor cells co-express Colony Stimulating Factor-1 Receptor and its ligands, driving proliferation and stemness [8].
  • Inflammatory and Autoimmune Disorders: Sustained Colony Stimulating Factor-1 Receptor activation promotes chronic inflammation in rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease by enhancing macrophage infiltration and pro-inflammatory cytokine release [1] [4].
  • Neurological Diseases: Colony Stimulating Factor-1 Receptor signaling maintains microglial populations. Its hyperactivation contributes to neuroinflammation in Alzheimer’s disease and other neurodegenerative conditions [3].
  • Bone Diseases: Colony Stimulating Factor-1 Receptor is essential for osteoclast differentiation and bone resorption. Its overactivity is linked to osteoporosis and osteolytic bone metastases [5].

Table 1: Pathological Roles of Colony Stimulating Factor-1 Receptor Signaling in Human Diseases

Disease CategoryMechanism of Colony Stimulating Factor-1 Receptor InvolvementKey Cellular Effects
Solid TumorsRecruitment of tumor-associated macrophages; Autocrine tumor cell signalingImmunosuppression; Enhanced tumor cell proliferation, invasion, and chemoresistance
Chronic Inflammation (e.g., Rheumatoid Arthritis)Macrophage infiltration and activationPro-inflammatory cytokine release; Tissue destruction
Neurodegenerative Diseases (e.g., Alzheimer’s)Microglial activationNeuroinflammation; Neuronal damage
Bone Metabolic Disorders (e.g., Osteoporosis)Osteoclast differentiation and survivalExcessive bone resorption

Rationale for Targeting Colony Stimulating Factor-1 Receptor in Oncological and Immunological Research

Therapeutic inhibition of Colony Stimulating Factor-1 Receptor presents a compelling strategy based on its central role in immune evasion and stromal activation:

  • Modulating Tumor-Associated Macrophages: Tumor-associated macrophages are key mediators of immunosuppression in the tumor microenvironment. They express programmed cell death ligand 1, secrete anti-inflammatory cytokines (e.g., Interleukin-10, transforming growth factor-β), and recruit regulatory T cells. Colony Stimulating Factor-1 Receptor blockade depletes or reprograms tumor-associated macrophages, reducing immunosuppression and enhancing cytotoxic T cell activity [4] [7]. Preclinical studies demonstrate that Colony Stimulating Factor-1 Receptor inhibition synergizes with immune checkpoint inhibitors and chemotherapy [7].
  • Disrupting Autocrine/Paracrine Loops: In cancers where tumor cells express functional Colony Stimulating Factor-1 Receptor (e.g., breast, ovarian, melanoma), autocrine signaling promotes epithelial-mesenchymal transition, stemness, and drug resistance. Colony Stimulating Factor-1 Receptor inhibitors directly target these tumor-intrinsic pathways [8].
  • Bone-Targeted Therapy: Colony Stimulating Factor-1 Receptor inhibition suppresses osteoclast formation and activity, making it relevant for treating bone metastases and osteolytic diseases [5].
  • Neurological Applications: Emerging evidence indicates Colony Stimulating Factor-1 Receptor inhibition mitigates neuroinflammation, providing a rationale for exploring its use in neurodegenerative conditions [3].

Emergence of c-Fms-IN-7 as a Colony Stimulating Factor-1 Receptor Inhibitor: Historical Development and Patent Landscape

c-Fms-IN-7 (chemical name unspecified; CAS Number 2738328-56-6) is a recently developed small molecule inhibitor selectively targeting Colony Stimulating Factor-1 Receptor tyrosine kinase. Its emergence reflects ongoing efforts to optimize potency and selectivity within this drug class:

  • Structural and Pharmacological Profile: c-Fms-IN-7 has a molecular weight of 418.45 g/mol and a chemical formula of C₂₂H₂₂N₆O₃. It belongs to the pyrimidine-based class of kinase inhibitors. While detailed IC₅₀ values are not publicly disclosed in the available literature, its designation as a "Colony Stimulating Factor-1 Receptor inhibitor" implies direct binding to the kinase domain, preventing adenosine triphosphate binding and subsequent autophosphorylation [3].
  • Research Applications: c-Fms-IN-7 is explicitly identified as a tool compound for Alzheimer’s disease research, highlighting its potential to modulate microglial function and neuroinflammation [3]. Its applicability extends to oncology research, given the role of Colony Stimulating Factor-1 Receptor in tumor-associated macrophages and cancer cell signaling.
  • Patent and Development Landscape: While specific patents covering c-Fms-IN-7 are not detailed in the available search results, its structural class aligns with active development efforts. Numerous pyrimidine and quinoline-based Colony Stimulating Factor-1 Receptor inhibitors (e.g., Pexidartinib, BLZ945, DCC-3014) are protected by intellectual property and are in clinical trials. c-Fms-IN-7 likely represents a research compound within this broader chemical space, potentially offering distinct pharmacologic properties. Computational modelling suggests key interactions for pyrimidine-based inhibitors like c-Fms-IN-7 involve binding within the adenosine triphosphate pocket, engaging critical residues like Met637 and stabilizing the kinase in an auto-inhibited "DFG-out" conformation [6].

Table 2: Key Structural and Functional Attributes of c-Fms-IN-7

AttributeDescriptionImplication/Application
Chemical StructurePyrimidine-based small moleculeTargets kinase adenosine triphosphate binding site
Molecular FormulaC₂₂H₂₂N₆O₃Moderate molecular weight suggests potential for blood-brain barrier penetration
Molecular Weight418.45 g/mol--
Primary Indicated Research UseAlzheimer’s diseaseModulation of Colony Stimulating Factor-1 Receptor-dependent microglial activation
Mechanistic ClassTyrosine kinase inhibitor (Colony Stimulating Factor-1 Receptor selective)Blocks Colony Stimulating Factor-1 Receptor autophosphorylation and downstream signaling (e.g., Phosphatidylinositol 3-Kinase, Mitogen-Activated Protein Kinase pathways)
Binding Mode (Predicted)Stabilizes DFG-out conformationHigh selectivity by exploiting unique kinase conformations

The structural design of c-Fms-IN-7 focuses on achieving selectivity for Colony Stimulating Factor-1 Receptor over related kinases (e.g., Kit, Platelet-Derived Growth Factor Receptor). This is often achieved by targeting specific residues within the hinge region (e.g., Met637 in Colony Stimulating Factor-1 Receptor) and exploiting unique conformations of the activation loop [6]. Its emergence provides researchers with a specific chemical tool to dissect Colony Stimulating Factor-1 Receptor-dependent mechanisms in diverse pathological contexts, particularly within the central nervous system and tumor microenvironment.

Properties

Product Name

c-Fms-IN-7

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-methylsulfanylimidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C26H24N6OS

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C26H24N6OS/c1-16-5-3-6-18(28-16)15-32-21-8-4-7-20(24(21)25(30-32)17-9-10-17)29-26(33)22-14-27-23-13-19(34-2)11-12-31(22)23/h3-8,11-14,17H,9-10,15H2,1-2H3,(H,29,33)

InChI Key

FTZFXXAIYXWZLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.